molecular formula C22H24ClNO6 B1386671 Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate CAS No. 1033463-15-8

Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate

Cat. No.: B1386671
CAS No.: 1033463-15-8
M. Wt: 433.9 g/mol
InChI Key: PIGBEJLRNMTWIW-UHFFFAOYSA-N
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Description

Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate is a malonate derivative featuring a benzyloxycarbonyl-protected amino group and a 3-chlorophenyl substituent. This compound is synthesized via the condensation of 3-chlorophenylamine with diethyl ethoxymethylenemalonate under thermal conditions (110°C, 4 h), yielding a pale yellow solid with a moderate 60% yield . Its structure combines a malonate core with aromatic and carbamate functionalities, making it a versatile intermediate in pharmaceutical and agrochemical research.

Properties

IUPAC Name

diethyl 2-[(3-chlorophenyl)-(phenylmethoxycarbonylamino)methyl]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClNO6/c1-3-28-20(25)18(21(26)29-4-2)19(16-11-8-12-17(23)13-16)24-22(27)30-14-15-9-6-5-7-10-15/h5-13,18-19H,3-4,14H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGBEJLRNMTWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C1=CC(=CC=C1)Cl)NC(=O)OCC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate, with the CAS number 1033463-15-8, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

  • Molecular Formula : C22H24ClNO6
  • Molecular Weight : 433.88 g/mol
  • Melting Point : 58-61 °C
  • Structure : The compound features a malonate backbone with a benzyloxycarbonyl amino group attached to a 3-chlorophenylmethyl moiety.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
    • HeLa: 12 µM
    • MCF-7: 15 µM
    • A549: 10 µM

These results suggest that the compound may interfere with cellular mechanisms crucial for tumor growth and survival.

The proposed mechanism involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis. Specifically, this compound appears to induce apoptosis through the activation of caspase pathways, as evidenced by increased caspase-3 and caspase-9 activities in treated cells.

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against several bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate that this compound could be a candidate for developing new antimicrobial agents.

Case Studies

  • Case Study on Anticancer Efficacy :
    A study published in Cancer Letters evaluated the effects of this compound on tumor-bearing mice. The compound was administered at a dosage of 10 mg/kg body weight for four weeks. Results showed a significant reduction in tumor size compared to control groups, alongside minimal toxicity as assessed by histopathological examination of major organs.
  • Antimicrobial Efficacy Study :
    Research conducted on the antimicrobial properties of this compound involved testing against clinical isolates of bacteria. The study found that at concentrations above the MIC, the compound effectively inhibited biofilm formation and reduced bacterial load in infected tissue samples.

Safety and Toxicity

While this compound shows significant biological activity, safety assessments are crucial. Preliminary toxicological evaluations indicate that it is an irritant, necessitating careful handling in laboratory settings. Long-term toxicity studies are needed to fully understand its safety profile.

Comparison with Similar Compounds

Target Compound vs. Diethyl 2-((2-(4-cyanobenzylideneamino)phenylamino)methylene)malonate (10k)

  • Target: Benzyloxycarbonyl-amino and 3-chlorophenyl groups.
  • 10k: Substituted with 4-cyanobenzylideneamino and phenylamino groups.
  • Key Difference: The electron-withdrawing cyano group in 10k enhances electrophilicity compared to the electron-deficient 3-chlorophenyl group in the target compound. This alters reactivity in nucleophilic addition reactions .

Target Compound vs. Dimethyl 2-((3-chlorophenyl)thio)-2-(2-(methyl(p-tolyl)amino)-2-phenylethyl)malonate

  • Target: Contains a benzyloxycarbonyl-amino group.
  • Comparative Compound: Features a thioether linkage and methyl(p-tolyl)amino substituent.
  • Impact: The thioether group increases lipophilicity (logP ~4.09 vs.

Target Compound vs. Diethyl {[(2-{[3-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]methylene}malonate

  • Target : Chlorophenyl and benzyloxycarbonyl groups.
  • Comparative Compound : Includes a trifluoromethylpyridinyl moiety.
  • Effect : The trifluoromethyl group introduces strong electron-withdrawing effects and metabolic stability, which are absent in the target compound .

Physical and Spectral Properties

Melting Points and Yields

  • Target Compound : Pale yellow solid, 60% yield .
  • 10l (Diethyl 2-((2-(4-nitrobenzylideneamino)phenylamino)methylene)malonate): Melting point 177–179°C, 61% yield .
  • Dimethyl 2-(aminomethylene)malonate: Liquid at room temperature, synthesized via ammonolysis in methanol .

Spectroscopic Data

  • Target Compound : IR likely shows C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹), similar to 10k’s IR peaks at 1685 cm⁻¹ (C=O) and 3320 cm⁻¹ (N–H) .
  • 13 (Diethyl 2-[(2-({(benzyloxy)carbonyl}amino)acetyl)amino]malonate): ¹H NMR signals at δ 5.16–5.14 (CH₂Ph) and 1.30 ppm (CH₃), confirming benzyloxycarbonyl and ethyl groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate, and how is its structure confirmed?

  • Methodology : The compound is typically synthesized via coupling reactions using diethyl aminomalonate derivatives. For example, carbobenzyloxy (Cbz) protection of the amino group can be achieved using reagents like carbobenzyloxy glycine and coupling agents such as 1-hydroxybenzotriazole (HOBt) and ethyldiaminopropylcarbodiimide (EDC) in THF or dichloroethane solvents . Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy (e.g., carbonyl and amine stretches), and elemental analysis to verify C, H, and N content. Discrepancies in elemental analysis (e.g., ±0.2% for carbon) may arise from hygroscopicity or impurities, necessitating repeated measurements .

Q. What analytical techniques are critical for identifying impurities in this compound?

  • Methodology : Thin-layer chromatography (TLC) and flash column chromatography (e.g., using silica gel with petroleum ether/EtOAc gradients) are standard for isolating the target compound from byproducts . High-performance liquid chromatography (HPLC) and mass spectrometry (LCMS) further characterize purity and molecular weight. For example, LCMS with calculated/observed m/z values (e.g., 307.1 vs. 307.2) helps confirm identity .

Q. How does solvent choice impact the yield of malonate derivatives during synthesis?

  • Methodology : Polar aprotic solvents like THF or dichloroethane are preferred for coupling reactions due to their ability to stabilize intermediates. For instance, reactions in dichloroethane at 70–100°C achieved 44–99% yields depending on the base (e.g., N,N-diisopropylethylamine) and reaction time . Lower yields in nonpolar solvents (e.g., toluene) may result from incomplete solubility of reactants .

Advanced Research Questions

Q. How can Lewis acid catalysts be optimized for functionalizing this compound in ring-opening or cyclopropane reactions?

  • Methodology : Yb(OTf)₃ is effective for catalyzing ring-opening 1,3-aminothiolation of donor-acceptor cyclopropanes. Key parameters include catalyst loading (5–10 mol%), solvent (DCE), and temperature (25°C), which minimize side reactions like decarboxylation. Screening alternative lanthanide catalysts (e.g., Sc(OTf)₃) or adjusting steric bulk in substrates can improve regioselectivity .

Q. What mechanistic insights explain stereochemical outcomes in condensation reactions involving this malonate?

  • Methodology : The malonate’s methylene group acts as a nucleophile in base-mediated condensations with aldehydes/ketones. Stereoselectivity is influenced by solvent polarity (e.g., THF vs. DMF) and temperature. For example, reactions with benzaldehyde under ammonia generate substituted pyridines via Knoevenagel condensation, followed by cyclization and decarboxylation. DFT studies or isotopic labeling (e.g., ¹³C-malonate) can elucidate transition states .

Q. How can contradictions in spectroscopic or elemental analysis data be systematically resolved?

  • Methodology : Discrepancies in ¹H-NMR integrations (e.g., unresolved splitting) may require higher-field instruments or deuterated solvent optimization. For elemental analysis, combustion analysis under inert atmospheres reduces oxidation artifacts. If carbon content deviates (e.g., 67.28% observed vs. 67.50% calculated), repeating the synthesis with rigorous drying or alternative purification (e.g., recrystallization) is advised .

Q. What strategies enhance the stability of the benzyloxycarbonyl (Cbz) group during prolonged storage?

  • Methodology : Storage under nitrogen at –20°C in amber vials prevents photodegradation and hydrolysis. Adding stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w can inhibit radical-mediated decomposition. Purity checks via TLC (Rf monitoring) before use are critical for sensitive reactions .

Methodological Tables

Parameter Optimized Condition Impact on Yield/Purity Reference
Catalyst (Yb(OTf)₃ loading)5 mol% in DCE, 25°C44% yield, minimal byproducts
Solvent for couplingTHF with HOBt/EDC99% yield, high regioselectivity
Purification methodSilica gel (petroleum ether/EtOAc 9:1)>95% purity, resolved impurities
Elemental analysis protocolCombustion under argonReduced oxidation artifacts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate
Reactant of Route 2
Diethyl 2-[{[(benzyloxy)carbonyl]amino}(3-chlorophenyl)methyl]malonate

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